molecular formula C19H13N3O B2553027 (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one CAS No. 356568-68-8

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one

Cat. No.: B2553027
CAS No.: 356568-68-8
M. Wt: 299.333
InChI Key: ZYXCOUHVQCMJNH-OQKWZONESA-N
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Description

The compound (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one features a quinolinone core fused with a hydrazone group substituted by a naphthalene moiety. This structure combines aromaticity from the quinolinone and naphthalene systems with a planar hydrazone linkage, which may facilitate π-conjugation and influence electronic properties.

Properties

IUPAC Name

5-(naphthalen-2-yldiazenyl)quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c23-18-10-9-17(16-6-3-11-20-19(16)18)22-21-15-8-7-13-4-1-2-5-14(13)12-15/h1-12,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYHCRUIFZOAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C4C=CC=NC4=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one typically involves the condensation of 2-naphthylhydrazine with 5,8-dihydroquinolin-8-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine-substituted quinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues: NDHPEA and TNDHPEA

The provided evidence highlights two anthracene-based molecules, NDHPEA and TNDHPEA , which share structural similarities with the target compound, particularly in their use of naphthalene substituents . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound NDHPEA TNDHPEA
Core Structure Quinolinone Anthracene Anthracene
Key Substituents Naphthalenyl hydrazone Ethynyl-hexylphenyl, naphthalene Ethynyl-hexylphenyl, thiophene-bridged naphthalene
Conjugation Element Hydrazone linkage Ethynyl groups Thiophene spacer + ethynyl groups
Application Not specified Small-molecule solar cells Small-molecule solar cells
Key Observations :

Core Differences: The target compound’s quinolinone core differs significantly from the anthracene cores of NDHPEA and TNDHPEA.

Substituent Effects: The hydrazone group in the target compound introduces a conjugated C=N bond, which may enhance charge transfer capabilities compared to the ethynyl (-C≡C-) groups in NDHPEA. However, the ethynyl groups in NDHPEA and TNDHPEA are known to improve solubility and planarize the structure, critical for photovoltaic performance . In TNDHPEA, the thiophene spacer further extends conjugation and modulates electronic properties, a feature absent in the target compound. This spacer likely improves charge mobility in solar cells .

Methodological Considerations for Structural Analysis

For instance:

  • SHELXL and WinGX are widely used for refining crystal structures and analyzing molecular geometry, which would be critical for confirming the planarity of the hydrazone linkage or quinolinone core.
  • ORTEP visualizations could highlight anisotropic displacement parameters, aiding in comparing thermal motion or disorder with anthracene-based analogs.

Biological Activity

(5E)-5-[2-(naphthalen-2-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is a hydrazone derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound integrates a naphthalene moiety with a quinoline core, which has been linked to various pharmacological effects, including anticancer and antimicrobial properties.

The synthesis of this compound typically involves the condensation of 2-naphthylhydrazine with 5,8-dihydroquinolin-8-one under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction is heated to promote complete conversion, yielding the target compound with a unique structure conducive to biological activity .

Biological Activity Overview

Research indicates that hydrazones, including this compound, exhibit a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated significant cytotoxic effects against A549 lung cancer cells .
    • The mechanism of action may involve the induction of apoptosis through the modulation of specific signaling pathways.
  • Antimicrobial Properties :
    • Hydrazones are known for their antibacterial and antifungal activities. The compound has been evaluated against several pathogenic strains and has shown promising results in inhibiting microbial growth .
  • Other Biological Activities :
    • Additional studies highlight its potential as an anti-inflammatory agent and its effectiveness in various animal models .

The biological effects of this compound are primarily attributed to its ability to interact with cellular targets, including enzymes and receptors. This interaction can inhibit enzymatic activity or alter receptor signaling pathways, leading to therapeutic effects.

Anticancer Activity

A study focusing on hydrazone derivatives demonstrated that this compound exhibited significant inhibition against A549 cancer cells with low toxicity towards normal NIH3T3 cells. This selectivity is crucial for developing effective cancer therapies .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of similar hydrazone compounds, revealing that derivatives showed varying degrees of effectiveness against Candida species. The compound's structure allows it to penetrate microbial membranes effectively .

Comparative Analysis

Compound Activity Target Cells/Organisms IC50/MIC Values
This compoundAnticancerA549 cellsNot specified
Hydrazone derivative XAntifungalC. albicansMIC = 0.05 mg/mL
Cetylpyridinium chlorideAntimicrobialVarious bacteriaNot specified

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